4-benzoyl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(15-5-2-1-3-6-15)16-13-17(21-14-16)19(24)20-7-4-8-22-9-11-25-12-10-22/h1-3,5-6,13-14,21H,4,7-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCHEKYEGYPPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.411 g/mol
- IUPAC Name : 4-benzoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
The compound features a pyrrole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of antimicrobial and anti-tuberculosis (anti-TB) properties.
Antimicrobial Activity
In a study on pyrrole-2-carboxamides, compounds similar to this compound demonstrated potent anti-TB activity against Mycobacterium tuberculosis and drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported to be less than 0.016 μg/mL, indicating strong efficacy with low cytotoxicity (IC50 > 64 μg/mL) .
The mechanism of action involves the inhibition of the MmpL3 protein, crucial for mycolic acid biosynthesis in the bacterial cell wall. This inhibition disrupts the integrity of the bacterial membrane, leading to cell death . The specific binding interactions and structural requirements for activity were explored through structure–activity relationship (SAR) studies, which emphasized the importance of substituents on the pyrrole ring .
Study 1: Structure-Activity Relationship
A detailed SAR study identified that substituents on the pyrrole ring significantly influence antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced potency against M. tuberculosis. For instance, compounds with fluorophenyl moieties exhibited improved stability and activity compared to those with less favorable substitutions .
| Compound | Substituent | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| 32 | 2-fluorophenyl | <0.016 | >64 |
| 14 | 2-chlorophenyl | <0.032 | >64 |
| 19 | CF3 | >0.1 | >64 |
Study 2: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives of the compound maintained their efficacy in animal models, showcasing good microsome stability and minimal toxicity. This suggests potential for further development into therapeutic agents for treating tuberculosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 4-benzoyl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide and its analogs:
*Calculated based on molecular formulas where explicit data were unavailable.
Key Structural and Functional Insights
Substituent Effects on Activity
- Benzoyl vs. The discontinuation of this analog may reflect suboptimal pharmacokinetics or efficacy.
- Chlorobenzyl vs. Morpholinopropyl ( vs.
- Methoxybenzoyl Modification (): The para-methoxy group on the benzoyl ring could stabilize the compound via electron-donating effects, but its biological relevance remains unexplored.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-benzoyl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by benzoylation and subsequent coupling with 3-morpholinopropylamine. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to link the pyrrole-2-carboxylic acid derivative to the morpholinopropylamine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrrole ring protons (δ 6.5–7.5 ppm), benzoyl carbonyl (δ ~165–170 ppm), and morpholine protons (δ 3.5–4.0 ppm). Compare with analogs for substituent effects .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and morpholine C-O-C (1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns consistent with the pyrrole-morpholine scaffold .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC50 values can indicate potency .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using tritiated ligands) quantify affinity for GPCRs or nuclear receptors .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Pharmacokinetic (PK) Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Poor solubility or rapid hepatic metabolism (e.g., CYP450-mediated) may explain reduced in vivo efficacy .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance water solubility and tissue penetration .
- Target Engagement Studies : Employ PET tracers or bioluminescent reporters to verify target binding in animal models .
Q. How does the morpholinopropyl substituent influence biological interactions compared to other alkylamino chains?
- Methodological Answer :
- Solubility and LogP : The morpholine ring increases hydrophilicity (lower LogP) vs. dimethylamino analogs, improving aqueous solubility for in vivo applications .
- Binding Affinity : Molecular docking studies suggest morpholine’s oxygen atoms form hydrogen bonds with catalytic residues (e.g., in kinases), enhancing target selectivity .
- SAR Comparison : Replace morpholine with piperidine or pyrrolidine to evaluate steric/electronic effects on potency (see table below) :
| Substituent | Target Affinity (IC50, nM) | Solubility (mg/mL) |
|---|---|---|
| Morpholinopropyl | 12 ± 1.5 | 0.45 |
| Dimethylaminopropyl | 28 ± 3.2 | 0.12 |
Q. What computational methods predict off-target effects or toxicity risks?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify unintended binding to hERG channels or cytochrome P450 isoforms .
- QSAR Models : Train models on ToxCast data to predict hepatotoxicity or mutagenicity based on structural descriptors (e.g., topological polar surface area) .
- Docking Screens : Use AutoDock Vina or Schrödinger against panels of >200 targets to prioritize in vitro testing .
Q. How to design structure-activity relationship (SAR) studies for analogs with modified pyrrole or benzoyl groups?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the pyrrole 3-position to enhance metabolic stability. Compare IC50 shifts in enzyme assays .
- Benzoyl Replacements : Substitute benzoyl with heteroaromatic ketones (e.g., pyridinoyl) to modulate π-π stacking interactions. Validate via X-ray crystallography of target complexes .
- Morpholine Alternatives : Test azetidine or thiomorpholine for ring strain effects on conformational flexibility .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s mechanism of action across studies?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Techniques : Combine CRISPR knockdown, siRNA silencing, and thermal shift assays to confirm target relevance .
- Context-Specific Effects : Evaluate cell-type-dependent signaling pathways (e.g., apoptosis vs. autophagy) via transcriptomics/proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
